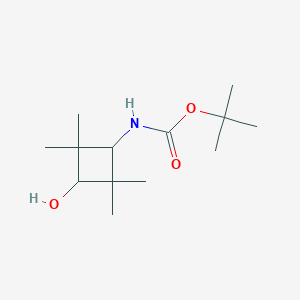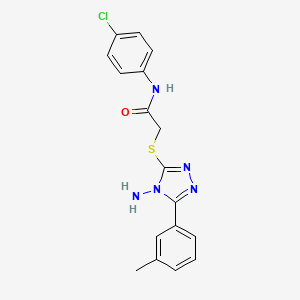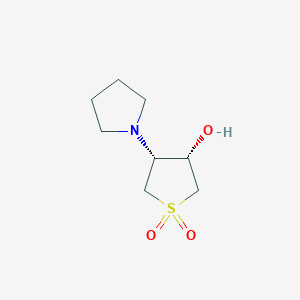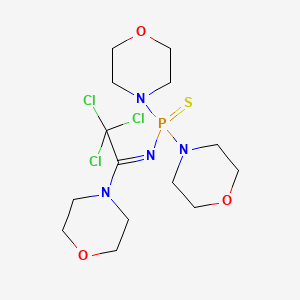
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known as NTO and has a molecular formula of C23H17N3O.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally similar to 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, have been investigated for their pharmacological potential. Research has demonstrated that these compounds exhibit a range of activities including tumour inhibition, antioxidant, analgesic, and anti-inflammatory effects. For instance, a study by Faheem (2018) explored these compounds for their binding effects and moderate inhibitory potential in various assays, including binding affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), which correlate with their analgesic and anti-inflammatory effects (Faheem, 2018).
Anticancer Properties
These derivatives have also been studied for their anticancer properties. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer effects. One compound in particular showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Antiviral Activity
Compounds including 5-[(naphthalen-1-yloxy)-methyl]-1,3,4-oxadiazole derivatives have been synthesized and evaluated for antiviral activities. Studies by El‐Sayed et al. (2009, 2010) demonstrated that these compounds possess varying degrees of inhibitory actions against viruses like HIV and HCV (El‐Sayed et al., 2009), (El‐Sayed et al., 2010).
Molecular Packing and Electronic Structure
The molecular aggregation structure of 5,5′-bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole), a compound related to the one , has been studied for its intermolecular interaction potential energy surface. This study, conducted by Wang et al. (2014), provided insights into the electronic structure and potential applications in molecular self-assembly (Wang et al., 2014).
Chemotherapy and Inhibitor Applications
Further research on similar compounds includes their use in chemotherapy and as inhibitors for specific biochemical processes. For example, a study by Bhati (2020) designed potential SARS-CoV PLpro inhibitors containing naphthalene moieties for the treatment of COVID-19, highlighting the versatility of these compounds in addressing contemporary health challenges (Bhati, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid, which is synthesized from p-toluidine. The second intermediate is 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid, which is synthesized from 2-naphthylamine. The third intermediate is 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, which is synthesized from the first two intermediates.", "Starting Materials": [ "p-toluidine", "2-naphthylamine", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ethyl acetate", "sodium carbonate", "chloroform", "magnesium sulfate", "triethylamine", "1,2-dichloroethane", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "copper(II) sulfate", "sodium bicarbonate", "acetonitrile", "dimethylformamide", "phosphorus pentoxide", "acetic acid", "acetyl chloride", "sodium borohydride", "methanol", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid", "a. Acetylation of p-toluidine with acetic anhydride and sodium acetate in the presence of sulfuric acid to form N-acetyl-p-toluidine", "b. Treatment of N-acetyl-p-toluidine with hydrazine hydrate to form 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid", "Step 2: Synthesis of 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid", "a. Diazotization of 2-naphthylamine with sodium nitrite and hydrochloric acid to form 2-naphthyl diazonium chloride", "b. Coupling of 2-naphthyl diazonium chloride with 2-aminopyrazole in the presence of copper(I) iodide and sodium ascorbate to form 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid", "Step 3: Synthesis of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole", "a. Conversion of 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid to its acid chloride with thionyl chloride", "b. Reaction of the acid chloride with sodium azide in the presence of triethylamine and 1,2-dichloroethane to form the corresponding azide", "c. Reduction of the azide with sodium borohydride in methanol to form the corresponding amine", "d. Conversion of 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid to its acid chloride with thionyl chloride", "e. Reaction of the acid chloride with the amine in the presence of triethylamine and chloroform to form the corresponding amide", "f. Cyclization of the amide with phosphorus pentoxide in acetic acid to form 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole", "g. Purification of the final product with ethyl acetate, followed by washing with sodium bicarbonate solution and drying with magnesium sulfate" ] } | |
CAS-Nummer |
1094605-82-9 |
Produktname |
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole |
Molekularformel |
C22H16N4O |
Molekulargewicht |
352.397 |
IUPAC-Name |
3-(4-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25) |
InChI-Schlüssel |
DZFOFLARBXNWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)


![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)

![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)

![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)

